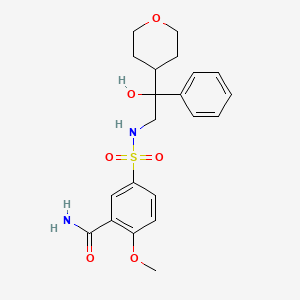![molecular formula C23H17ClN2O2 B2552538 (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327194-05-7](/img/structure/B2552538.png)
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, also known as CCIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCIC belongs to the class of chromene derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide binds to the colchicine binding site of tubulin, thereby preventing the formation of microtubules and disrupting the normal cell cycle. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide as a research tool is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapeutics. However, one of the major limitations of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, the toxicity and side effects of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide on normal cells and tissues need to be further studied and evaluated.
Direcciones Futuras
There are several future directions for research involving (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, including:
1. The development of novel formulations and delivery systems to improve the solubility and bioavailability of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide in vivo.
2. The evaluation of the toxicity and side effects of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide on normal cells and tissues, and the identification of potential biomarkers for monitoring its therapeutic efficacy.
3. The investigation of the synergistic effects of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide with other anticancer agents, such as chemotherapy drugs and immunotherapy agents.
4. The identification of the molecular targets and signaling pathways involved in the anticancer activity of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, and the development of novel drugs and therapies targeting these pathways.
In conclusion, (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer therapeutics. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Métodos De Síntesis
The synthesis of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves the reaction of 3-chloro-4-methyl aniline with salicylaldehyde in the presence of a suitable catalyst, followed by the addition of N-phenyl maleimide and refluxing in ethanol. The resulting product is then purified using column chromatography to obtain pure (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. One of the major areas of research involving (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is its anticancer properties. (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
2-(3-chloro-4-methylphenyl)imino-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-11-12-18(14-20(15)24)26-23-19(13-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVKNCOYXYOBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2552459.png)
![2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2552461.png)
![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)


![Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2552468.png)
![5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2552469.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2552470.png)


![3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2552475.png)
![4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2552476.png)
